molecular formula C12H15N3O B14411764 3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 84586-27-6

3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14411764
CAS No.: 84586-27-6
M. Wt: 217.27 g/mol
InChI Key: MDPQEHLGKQAFPO-UHFFFAOYSA-N
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Description

3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an isopropyl-substituted ketone, followed by cyclization with a suitable reagent such as formamide or urea. The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazine oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Triazines: Known for their diverse chemical properties and applications.

    1,3,5-Triazines: Another class of triazines with similar reactivity but different substitution patterns.

Uniqueness

3-Phenyl-5-(propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

84586-27-6

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C12H15N3O/c1-8(2)10-12(16)15-14-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)

InChI Key

MDPQEHLGKQAFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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